molecular formula C12H9Cl2N3OS B2854538 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391863-87-9

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2854538
CAS No.: 391863-87-9
M. Wt: 314.18
InChI Key: MKXIAJQQKWSHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in its high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3 , making it an essential pharmacological tool for dissecting JAK-STAT signaling pathways. This compound is extensively used in preclinical studies to investigate the role of JAK2 in hematopoiesis and in the pathogenesis of myeloproliferative neoplasms (MPNs), where constitutive JAK-STAT signaling is a hallmark . By specifically inhibiting JAK2 autophosphorylation and subsequent downstream signaling, this inhibitor enables researchers to explore mechanisms of cell proliferation and survival in JAK2-dependent cancer cell lines and primary models. Furthermore, its application extends to immunological research for probing cytokine receptor-mediated signaling events that are dependent on JAK2 activity. The compound provides a critical means for validating JAK2 as a therapeutic target and for evaluating the functional consequences of its inhibition in a controlled research environment.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXIAJQQKWSHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with cyclopropanecarboxylic acid chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The cyclopropanecarboxamide group is introduced via acylation reactions. In a representative synthesis (Fig. 1), 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine reacts with cyclopropanecarbonyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at room temperature . This yields the target compound in 60% purity after preparative HPLC purification.

Key Conditions :

  • Reagent : Cyclopropanecarbonyl chloride

  • Base : DIPEA

  • Solvent : THF

  • Temperature : 25°C

  • Reaction Time : 16 hours

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenyl group undergoes nucleophilic substitution at the chlorine positions due to electron-withdrawing effects from the thiadiazole ring. Substitution occurs preferentially at the para-chlorine due to steric hindrance at the ortho position.

PositionNucleophileConditionsProductYieldSource
paraMethoxideK₂CO₃, DMF, 80°C2-methoxy-4-chlorophenyl derivative72%
paraAnilinePd catalysis, 100°C2-chloro-4-(phenylamino)phenyl derivative65%
orthoThiophenolCuI, DMSO, 120°C2,4-bis(phenylthio)phenyl derivative58%

Oxidation Reactions

The thiadiazole sulfur and cyclopropane ring are susceptible to oxidation under controlled conditions:

Target SiteReagentConditionsProductNotesSource
Thiadiazole sulfurH₂O₂ (30%)Acetic acid, 50°CSulfoxide derivativePartial conversion in 4 hours
Thiadiazole sulfurKMnO₄ (aqueous)H₂SO₄, 70°CSulfone derivativeComplete oxidation in 2 hours
Cyclopropane ringO₃ (ozone)CH₂Cl₂, -78°CRing-opened diketoneRequires reductive workup

Reduction Reactions

Selective reduction of functional groups has been explored:

Target GroupReagentConditionsProductYieldSource
Amide (CONH)LiAlH₄THF, refluxAmine derivative40%
DichlorophenylH₂, Pd/C (10%)EtOH, 50 psi, 80°CDechlorinated phenyl derivative85%

Hydrolysis Studies

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductNotesSource
Acidic (HCl 6M)Reflux, 12 hoursCyclopropanecarboxylic acid + amineComplete cleavage
Basic (NaOH 2M)80°C, 6 hoursCyclopropanecarboxylate + aminePartial degradation of thiadiazole

Heterocyclic Functionalization

The thiadiazole ring participates in cycloaddition and alkylation reactions:

Reaction TypeReagentConditionsProductYieldSource
1,3-Dipolar cycloadditionPhenylacetyleneCuI, DMF, 120°CTriazole-fused thiadiazole derivative55%
AlkylationMethyl iodideK₂CO₃, DMF, 60°CN-methylated thiadiazole78%

Stability Under Environmental Conditions

The compound demonstrates moderate stability:

ConditionExposure TimeDegradationNotesSource
UV light (254 nm)24 hours35%Formation of dechlorinated byproducts
Aqueous pH 7.47 days<5%Stable in neutral buffers
High humidity (90%)30 days20%Hydrolysis of amide bond

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its observed antimicrobial, anti-inflammatory, or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiadiazole vs. Thiazole: The compound N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide () replaces the 1,3,4-thiadiazole with a 1,3-thiazole ring. The 3,4-dichlorophenyl substitution (vs. 2,4-dichloro in the target compound) may alter steric interactions in biological targets .

Substituent Modifications on the Thiadiazole Ring

  • Cyprazole (N-[5-(2-Chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide) :
    Cyprazole () substitutes the 2,4-dichlorophenyl group with a 2-chloro-tert-butyl moiety. This bulky substituent reduces aromaticity but increases hydrophobicity, which could enhance membrane permeability in agrochemical applications .
  • Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea): Replaces the cyclopropanecarboxamide with a urea group. Urea derivatives like tebuthiuron are herbicides, suggesting that the carboxamide group in the target compound may modulate selectivity toward non-agrochemical targets (e.g., kinases) .

Cyclopropanecarboxamide Derivatives

  • Cypromid (N-(3,4-Dichlorophenyl)cyclopropanecarboxamide) :
    Lacks the thiadiazole ring entirely, with the cyclopropanecarboxamide directly attached to a dichlorophenyl group. This simplification may reduce metabolic stability compared to the target compound’s heterocyclic framework .

Physicochemical Properties

  • Lipophilicity : The cyclopropane and dichlorophenyl groups increase logP values, enhancing lipid solubility. Thiadiazole analogs generally exhibit higher logP than thiazoles due to reduced polarity.
  • Thermal Stability : Cyclopropane’s strain may lower melting points compared to bulkier tert-butyl substituents (e.g., tebuthiuron) .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituent (Position 5) Functional Group (Position 2) Reported Activity/Use
Target Compound 1,3,4-Thiadiazole 2,4-Dichlorophenyl Cyclopropanecarboxamide Not specified
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]... 1,3-Thiazole 3,4-Dichlorophenyl Cyclopropanecarboxamide c-Abl kinase activator
Cyprazole 1,3,4-Thiadiazole 2-Chloro-1,1-dimethylethyl Cyclopropanecarboxamide Agrochemical candidate
Tebuthiuron 1,3,4-Thiadiazole 1,1-Dimethylethyl N,N’-Dimethylurea Herbicide
Cypromid None 3,4-Dichlorophenyl Cyclopropanecarboxamide Agrochemical candidate

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 368.21 g/mol
Molecular Formula C15H14Cl2N4OS
LogP 4.9536
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 46.603 Ų

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • DU-145 (Prostate Cancer)

The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, a study reported that derivatives of thiadiazole exhibited IC50 values ranging from 0.10 to 11.5 µM against these cell lines, indicating significant potency compared to standard drugs like etoposide which has an IC50 of approximately 1.91 µM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains and fungi. The compound's ability to disrupt microbial cell walls and inhibit growth has been attributed to its interaction with specific cellular targets.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits enzymes critical for DNA synthesis and repair.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells (MCF-7) :
    • The compound demonstrated an IC50 value of 3.31 µM compared to doxorubicin's IC50 of 43.99 µM in normal cells .
    • Mechanistic studies indicated a 14.24-fold increase in apoptosis.
  • Antimicrobial Evaluation :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibitory effects with minimum inhibitory concentrations (MICs) less than 10 µg/mL.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide?

Answer:
The synthesis typically involves:

Thiadiazole Ring Formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) at 60–90°C .

Substitution Reactions : Introducing the 2,4-dichlorophenyl group via nucleophilic substitution or coupling reactions, often using catalysts like Cu(I) or Pd(0) complexes .

Cyclopropanecarboxamide Attachment : Acylation of the thiadiazole amine group with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C .
Key Optimization Factors :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution steps.
  • Catalysts : PdCl₂(PPh₃)₂ improves yield in coupling reactions (~75–85% yield) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm; cyclopropane carbons at δ 8–10 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.02 for C₁₃H₁₀Cl₂N₃OS) .
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S bond: 1.68 Å) and dihedral angles (e.g., thiadiazole-phenyl angle: 15–20°) .

Advanced: How does the dichlorophenyl group influence the compound’s mechanism of action in anticancer studies?

Answer:
The 2,4-dichlorophenyl group enhances:

  • Lipophilicity : Increases cell membrane permeability (logP ~3.2) .
  • Target Binding : The chlorine atoms engage in halogen bonding with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ = 2.1 µM) .
    Mechanistic Insights :
  • Apoptosis Induction : Upregulates caspase-3/7 activity in MCF-7 cells (2.5-fold increase at 10 µM) .
  • ROS Generation : Dichlorophenyl derivatives increase intracellular ROS by 40% in HepG2 cells, triggering oxidative stress-mediated death .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ discrepancies)?

Answer:
Common Causes of Contradictions :

  • Assay Variability : Differences in cell line passages (e.g., MCF-7 vs. MDA-MB-231) or incubation times (24h vs. 48h) .
  • Solubility Issues : Poor DMSO solubility (>100 µM) may lead to false negatives; use surfactants (e.g., Cremophor EL) .
    Resolution Strategies :
  • Dose-Response Repetition : Test across 3–4 independent replicates.
  • Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (caspase activation) .

Advanced: What structural modifications of this compound improve selectivity for antimicrobial vs. anticancer targets?

Answer:
Comparative Analysis of Analogues :

ModificationAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
3-Methylbenzamide 16–31 (Gram+) 8.2 (MCF-7)
4-Fluorophenyl 8–16 (Gram-) >50 (HepG2)
Cyclopentylcarbamoyl 62.5 (Fungal) Inactive
Key Trends :
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance antimicrobial activity via membrane disruption .
  • Bulky Substituents (e.g., cyclopentyl): Reduce kinase binding but improve antifungal selectivity .

Advanced: How can stability and solubility challenges be mitigated in in vivo studies?

Answer:
Stability Issues :

  • Hydrolytic Degradation : The thiadiazole ring is prone to hydrolysis at pH >8. Use lyophilized formulations stored at -20°C .
    Solubility Enhancement :
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.2) to increase aqueous solubility 10-fold .
  • Prodrug Design : Synthesize phosphate esters (logP reduced from 3.2 to 1.8) .

Advanced: What experimental designs are recommended for elucidating structure-activity relationships (SAR)?

Answer:
Stepwise SAR Workflow :

Library Synthesis : Prepare 10–15 analogues with systematic substitutions (e.g., halogens, alkyl chains) .

High-Throughput Screening : Use 96-well plates for parallel testing against 3–5 cell lines and 2 bacterial strains .

Computational Modeling :

  • Docking Studies : Glide/SP mode in Schrödinger to predict binding to EGFR (PDB: 1M17) .
  • QSAR Analysis : Develop regression models using descriptors like molar refractivity and H-bond donors .

In Vivo Validation : Prioritize compounds with >50% tumor growth inhibition in xenograft models (e.g., BALB/c mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.